molecular formula C51H93N17O16S B055548 Cholecystokinin 33 (10-20) CAS No. 122998-75-8

Cholecystokinin 33 (10-20)

Cat. No. B055548
CAS RN: 122998-75-8
M. Wt: 1232.5 g/mol
InChI Key: WDYRRJKQWOQRLJ-HCWJCATPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholecystokinin 33 (10-20) is a peptide hormone that is synthesized in the small intestine and brain. It is involved in the regulation of food intake, digestion, and satiety. Cholecystokinin 33 (10-20) has been extensively studied in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Cholecystokinin 33 (Cholecystokinin 33 (10-20)) acts on cholecystokinin receptors in the brain and gastrointestinal tract. It stimulates the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. It also decreases gastric emptying and increases satiety, leading to a decrease in food intake.
Biochemical and Physiological Effects
Cholecystokinin 33 (Cholecystokinin 33 (10-20)) has been shown to have a variety of biochemical and physiological effects. It stimulates the release of pancreatic enzymes, including amylase, lipase, and proteases. It also stimulates the contraction of the gallbladder, leading to the release of bile. Cholecystokinin 33 (Cholecystokinin 33 (10-20)) has been shown to decrease gastric emptying and increase satiety, leading to a decrease in food intake.

Advantages and Limitations for Lab Experiments

Cholecystokinin 33 (Cholecystokinin 33 (10-20)) has several advantages for lab experiments. It is stable and can be easily synthesized using solid-phase peptide synthesis. It also has a well-defined mechanism of action, making it a useful tool for studying the regulation of food intake and digestion. However, Cholecystokinin 33 (Cholecystokinin 33 (10-20)) has limitations in terms of its solubility and stability in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on Cholecystokinin 33 (Cholecystokinin 33 (10-20)). One area of interest is the development of Cholecystokinin 33 (Cholecystokinin 33 (10-20)) analogs with improved stability and solubility. Another area of interest is the development of Cholecystokinin 33 (Cholecystokinin 33 (10-20)) as a therapeutic agent for obesity, inflammatory bowel disease, and pain. Additionally, further research is needed to fully understand the mechanism of action of Cholecystokinin 33 (Cholecystokinin 33 (10-20)) and its role in the regulation of food intake and digestion.

Synthesis Methods

Cholecystokinin 33 (Cholecystokinin 33 (10-20)) is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified by high-performance liquid chromatography.

Scientific Research Applications

Cholecystokinin 33 (Cholecystokinin 33 (10-20)) has been extensively studied in the scientific community due to its potential therapeutic applications. It has been shown to have anorectic effects, which makes it a potential treatment for obesity. It also has anti-inflammatory and analgesic effects, which make it a potential treatment for inflammatory bowel disease and pain.

properties

CAS RN

122998-75-8

Molecular Formula

C51H93N17O16S

Molecular Weight

1232.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C51H93N17O16S/c1-8-27(6)40(68-47(80)35(24-70)66-44(77)31(16-19-85-7)61-42(75)29(13-11-18-58-51(56)57)60-38(73)22-59-41(74)28(53)23-69)49(82)67-39(26(4)5)48(81)62-30(12-9-10-17-52)43(76)65-34(21-37(55)72)46(79)64-33(20-25(2)3)45(78)63-32(50(83)84)14-15-36(54)71/h25-35,39-40,69-70H,8-24,52-53H2,1-7H3,(H2,54,71)(H2,55,72)(H,59,74)(H,60,73)(H,61,75)(H,62,81)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,67,82)(H,68,80)(H,83,84)(H4,56,57,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1

InChI Key

WDYRRJKQWOQRLJ-HCWJCATPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N

Other CAS RN

122998-75-8

sequence

SGRMSIVKNLQ

synonyms

CCK 33 (10-20)
cholecystokinin 33 (10-20)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.